molecular formula C20H15NO5 B6411681 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid CAS No. 1261981-27-4

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6411681
CAS No.: 1261981-27-4
M. Wt: 349.3 g/mol
InChI Key: IADOAYBODGZLPW-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid can undergo various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

    Reduction: 4-(2-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 4-(2-Carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Benzyloxyphenyl)-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(2-Benzyloxyphenyl)-2-carboxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.

Uniqueness

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both a benzyloxy group and a nitro group on the benzoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-nitro-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)17-11-10-15(12-18(17)21(24)25)16-8-4-5-9-19(16)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADOAYBODGZLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692208
Record name 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-27-4
Record name 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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